O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate
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Overview
Description
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a carbamoyl group, and a dipropylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with a suitable reagent to introduce the carbamoyl group.
Coupling with Dipropylcarbamothioate: The ethoxyphenyl intermediate is then reacted with dipropylcarbamothioate under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- O-{4-[(4-methoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate
- O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} diethylcarbamothioate
Uniqueness
O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group and dipropylcarbamothioate moiety differentiate it from similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
O-[4-[(4-ethoxyphenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C22H28N2O3S/c1-4-15-24(16-5-2)22(28)27-20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)26-6-3/h7-14H,4-6,15-16H2,1-3H3,(H,23,25) |
InChI Key |
RVPHBWAWPHVXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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